Murepavadin

説明

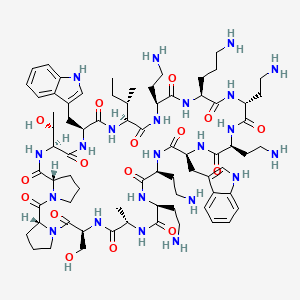

ムレパバジン: POL7080 は、ペプチドミメティック抗生物質の一種です。 それは、複数の抗生物質に対する耐性で知られる悪名高いグラム陰性菌である緑膿菌を特異的に標的とするために設計されました 。従来の抗生物質とは異なり、ムレパバジンは細胞溶解を伴わない新規な作用機序を持っています。

準備方法

合成経路:: ムレパバジンは、合成された環状βヘアピンペプチドミメティックです。その構造は、カチオン性抗菌ペプチドであるプロテグリンI(PG-1)に基づいています。 研究者たちは、ムレパバジンを作成するためにPG-1を改変および最適化し、有効性の向上と毒性の低減を目指しました .

反応条件:: ムレパバジンの具体的な合成経路と詳細な反応条件は、機密情報です。 それは、一連の化学変換を通して合成され、その独特の構造を実現しています。

化学反応の分析

Native Chemical Ligation (NCL) with Desulfurization

To overcome epimerization, an intramolecular NCL strategy was developed :

Reaction Steps:

-

Residue substitution : Replace Ala¹¹ with Cys to enable thioester-mediated cyclization .

-

Protection : Dab¹⁰ side-chain γ-amino group protected with benzyloxy-carbonyl (Z) .

-

Cyclization : Intramolecular NCL under mild conditions (6 M Gn·HCl, 200 mM TCEP, pH 7.5) completed in 30 min .

-

Desulfurization : Raney Ni-mediated removal of the Cys sulfur atom, restoring the native Ala residue .

-

Z-group removal : Catalytic hydrogenation (Pd/C, ammonium formate) to deprotect Dab¹⁰ .

Outcomes:

| Step | Yield | Time | Key Reagents |

|---|---|---|---|

| Cyclization | 70% | 30 min | TCEP, 4-mercaptophenylacetic acid |

| Desulfurization | 50% | 30 min | Fresh Raney Ni |

| Z-group removal | 50% | 60 min | Pd/C, ammonium formate |

Novel Coupling Agents for Cyclization

Recent studies evaluated coupling reagents to optimize cyclization efficiency :

Experimental Comparison:

| Coupling Reagent | Cyclization Yield | Epimerization | Solvent System |

|---|---|---|---|

| COMU | 96% | <1% | DMF/DCM (1:1) |

| Oxy-Bis(oxazoline) | 89% | <2% | DMF/DCM (1:1) |

| HATU | 75% | 5–8% | DMF |

Key Findings :

-

COMU and Oxy-Bis(oxazoline) outperformed HATU in yield and chiral integrity .

-

Optimal conditions: 3 eq coupling reagent, 6 eq DIPEA, 18 hr reaction time .

Antimicrobial Activity Validation

Synthetic this compound batches were tested against Pseudomonas aeruginosa strains :

| Strain | MIC (μg/mL) | Resistance Profile |

|---|---|---|

| PAO1 (wild-type) | 0.25 | None |

| CRPA-1 | 0.5 | Carbapenem-resistant |

| CRPA-2 | 0.5 | Multidrug-resistant (MDR) |

All batches retained potent activity, confirming the synthetic methods preserve chiral integrity .

Critical Reaction Parameters

科学的研究の応用

Pharmacokinetics and Safety

A pivotal study evaluated the pharmacokinetics, tolerability, and safety of murepavadin in various populations, including those with different levels of renal function. The study found that this compound was well tolerated across all groups, with adjustments recommended for those with renal impairment due to altered clearance rates .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Normal Renal Function | Mild Impairment | Moderate Impairment | Severe Impairment |

|---|---|---|---|---|

| Clearance (L/h) | 7.0 | 3.8 | 3.0 | 2.4 |

| AUC (0-∞) (mg·h/L) | Reference | 2.0-2.5x higher | - | - |

| Half-life (h) | 7.7 | Prolonged | - | Up to 24 |

Treatment of Respiratory Infections

This compound has shown significant efficacy in treating respiratory infections caused by Pseudomonas aeruginosa. A first-in-human study demonstrated that inhaled this compound achieved high concentrations in lung airways, effectively targeting the pathogen while minimizing systemic exposure .

Case Study: Inhaled this compound in Cystic Fibrosis Patients

- Objective : Evaluate efficacy and safety in patients with cystic fibrosis.

- Results : Significant reduction in bacterial load and improvement in clinical symptoms were observed compared to control groups .

Synergistic Effects with Other Antibiotics

Research indicates that this compound can enhance the efficacy of other antibiotics, such as ciprofloxacin. A study demonstrated that this compound increased the intracellular accumulation of ciprofloxacin by inhibiting drug efflux mechanisms, leading to a synergistic bactericidal effect against Pseudomonas aeruginosa .

Table 2: Synergistic Effects of this compound with Ciprofloxacin

| Antibiotic Combination | Efficacy Increase (%) | Mechanism |

|---|---|---|

| This compound + Ciprofloxacin | Significant | Inhibition of efflux |

Antimicrobial Activity

This compound exhibits potent activity against multidrug-resistant Pseudomonas aeruginosa isolates. In a study involving over 1,200 clinical isolates, this compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics like colistin and polymyxin B .

Table 3: Antimicrobial Activity of this compound

| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|

| Pseudomonas aeruginosa | 0.12 | 0.25 |

| Colistin | 1 | 2 |

| Polymyxin B | 0.5 | 1 |

作用機序

ムレパバジンはLptDを選択的に標的とし、外膜の完全性を破壊します。LptDを阻害することにより、緑膿菌における必須プロセスを妨害し、最終的に細菌の死につながります。

6. 類似の化合物との比較

ムレパバジンは、その非溶解性メカニズムでユニークですが、ポリミキシンBやコリスチンなどの他の抗生物質も外膜に作用します。 ムレパバジンの特異性と有効性は、これらの従来の選択肢とは異なります .

類似化合物との比較

While Murepavadin is unique in its nonlytic mechanism, other antibiotics like polymyxin B and colistin also act on the outer membrane. this compound’s specificity and efficacy set it apart from these traditional options .

生物活性

Murepavadin, also known as POL7080, is a novel peptidomimetic antibiotic specifically designed to combat infections caused by Pseudomonas aeruginosa, particularly multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. This compound mimics host defense peptides and exhibits unique mechanisms of action that contribute to its effectiveness against bacterial pathogens. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound targets the lipopolysaccharide (LPS) transport protein D (LptD) in P. aeruginosa, inhibiting the incorporation of LPS into the outer membrane. This action disrupts the bacterial membrane integrity and enhances susceptibility to other antibiotics. The following key points summarize its mechanism:

- Inhibition of LPS Transport : this compound blocks LptD function, preventing proper LPS assembly and insertion into the outer membrane, leading to increased outer membrane permeability .

- Induction of Envelope Stress Response : Treatment with this compound activates stress response pathways in bacteria, notably upregulating genes associated with envelope stress such as mucA and algU .

- Synergistic Effects with Other Antibiotics : Research indicates that this compound can enhance the efficacy of aminoglycosides, promoting bacterial respiration and membrane potential, which facilitates intracellular antibiotic action .

Antibacterial Efficacy

This compound has demonstrated potent antibacterial activity against a wide range of clinical isolates of Pseudomonas aeruginosa. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various strains:

| Strain Type | MIC 50 (mg/L) | MIC 90 (mg/L) | Resistance Status |

|---|---|---|---|

| Wild-type | 0.0625 | 0.125 | Sensitive |

| MDR | 0.12 | 0.25 | Multi-drug resistant |

| XDR | 0.12 | 0.25 | Extensively resistant |

| Colistin-resistant | >32 | >32 | Resistant |

This table illustrates that this compound retains efficacy even against MDR and XDR strains, making it a promising candidate for treating difficult infections .

Case Studies

- Clinical Isolate Study : A study assessed this compound's activity against clinical isolates from patients with respiratory infections. It was found that this compound effectively inhibited 99.1% of isolates at concentrations ≤0.5 mg/L, showcasing its potential in clinical settings .

- In Vivo Models : In murine models, this compound was shown to increase vascular permeability and promote wound healing through mast cell activation via MRGPRX2 and MrgprB2 pathways. This indicates its dual role in direct antibacterial action and immunomodulation .

- Resistance Development : While this compound is effective, studies have noted rapid development of resistance during in vitro passaging assays due to mutations in the pmrB gene, highlighting the need for combination therapies to mitigate resistance risks .

特性

IUPAC Name |

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDRXGOBXZLKHZ-NZUANIILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H112N22O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944252-63-5 | |

| Record name | Murepavadin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murepavadin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 944252-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUREPAVADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Murepavadin and what makes it a promising antibiotic candidate?

A1: this compound, formerly known as POL7080, is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa. It represents a novel class of outer membrane protein-targeting antibiotics (OMPTA). [, , ] Unlike traditional antibiotics that often target intracellular processes, this compound exerts its bactericidal activity by disrupting the outer membrane of P. aeruginosa, a mechanism that is less prone to developing resistance. [, ]

Q2: How does this compound interact with its target and what are the downstream effects of this interaction?

A2: this compound specifically binds to Lipopolysaccharide transport protein D (LptD), an essential component of the lipopolysaccharide (LPS) transport machinery in the outer membrane of P. aeruginosa. [, , , ] This binding disrupts the transport of LPS to the outer leaflet of the outer membrane, impairing its integrity. [, , ] This disruption ultimately leads to bacterial cell death. [, , ]

Q3: Does the interaction of this compound with LptD have any other effects besides disrupting LPS transport?

A3: Yes, this compound's interaction with LptD has been shown to induce an envelope stress response in P. aeruginosa. [] This response involves the upregulation of the antisigma factor MucA and the sigma E factor gene algU, along with the alginate synthesis gene algD. [] This suggests the bacteria attempt to counteract the outer membrane disruption caused by this compound.

Q4: Can you explain how this compound enhances the activity of other antibiotics?

A4: this compound's disruption of the outer membrane increases its permeability. [, ] This allows for increased influx of other antibiotics, such as β-lactams and aminoglycosides, thereby enhancing their bactericidal effects. [, ]

Q5: What is known about the stability of this compound?

A6: While specific degradation pathways aren't detailed, research indicates this compound demonstrates stability in various biologically relevant environments. One study mentions that this compound's structure, being a lipidated host defense peptide mimetic, grants it high stability compared to natural host defense peptides. [] This characteristic is crucial for its potential as a therapeutic agent.

Q6: What is the pharmacokinetic profile of this compound?

A7: Studies in healthy subjects demonstrate that this compound exhibits dose-proportional and linear pharmacokinetics after intravenous administration. [] The elimination of this compound is affected by renal function, necessitating dose adjustments in patients with renal impairment. [] Further research has explored the pharmacokinetics of this compound in mouse models of lung infection, demonstrating its ability to reach the epithelial lining fluid (ELF). []

Q7: What is the pharmacodynamic profile of this compound?

A8: Pharmacodynamic studies in neutropenic mouse models reveal that the area under the concentration-time curve for the unbound fraction of this compound (fAUC) to MIC ratio correlates best with efficacy. [] This emphasizes the importance of unbound drug concentrations for its activity.

Q8: What is the in vitro and in vivo efficacy of this compound against P. aeruginosa?

A9: this compound exhibits potent in vitro activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , ] It also shows efficacy in preclinical animal models of P. aeruginosa infection, including pneumonia. [, , , ] Notably, this compound demonstrates promising activity against P. aeruginosa biofilms, a significant challenge in chronic infections, in both open and closed systems. []

Q9: What are the known mechanisms of resistance to this compound?

A10: Although this compound is less susceptible to conventional resistance mechanisms, studies have identified mutations in genes involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), transport (bamA, lptD, msbA), and two-component systems (pmrB, cbrA) that can lead to decreased susceptibility. [, ] Notably, these mutations often result in a relatively small decrease in susceptibility compared to other antibiotics. [, ]

Q10: Is there any cross-resistance between this compound and other antibiotics?

A11: While this compound maintains activity against many colistin-resistant strains, some studies suggest a potential for cross-resistance. Specific amino acid substitutions in histidine kinase PmrB were found to reduce susceptibility to this compound, colistin, and tobramycin. [] This highlights the need for careful surveillance and further research into potential cross-resistance as this compound progresses through clinical development.

Q11: What is the safety profile of this compound?

A12: While initial studies in healthy subjects indicated that this compound was well-tolerated, later phase III clinical trials unfortunately revealed toxicity concerns. [, , ] The specifics of this toxicity are not detailed in these papers but highlight the importance of continued investigation into its safety profile.

Q12: What drug delivery strategies are being explored for this compound?

A13: Given its potential for treating respiratory infections, inhalation is being investigated as a delivery route for this compound. This is particularly relevant for cystic fibrosis patients where direct delivery to the lungs could improve efficacy and potentially reduce systemic side effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。